[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone
Description
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a heterocyclic compound featuring a benzothiadiazole sulfonyl group attached to a piperazine ring, which is further linked via a methanone bridge to an indol-2-yl moiety. The indole ring (C₈H₆N) introduces π-π stacking capabilities and moderate lipophilicity. The molecular formula is C₁₉H₁₇N₅O₃S₂, with a molecular weight of 427.14 g/mol .
Properties
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c25-19(16-12-13-4-1-2-5-14(13)20-16)23-8-10-24(11-9-23)29(26,27)17-7-3-6-15-18(17)22-28-21-15/h1-7,12,20H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNGLROFDRCCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions The process begins with the preparation of the benzothiadiazole and indole intermediates, followed by their coupling with piperazine The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts to facilitate the coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sulfonyl chlorides, basic conditions (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Sulfonamide derivatives, thiol-substituted compounds.
Scientific Research Applications
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiadiazole moiety, which exhibits strong fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Based Scaffolds
| Compound Name | Substituent on Piperazine | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | 2-Chlorophenyl | C₁₇H₁₅ClN₄O₃S₂ | 422.91 | Chlorine enhances lipophilicity and electron-withdrawing effects . |
| (1H-Indol-2-yl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone | 2-Nitrophenyl | C₁₉H₁₇N₅O₃ | ~375.37 | Nitro group increases reactivity and electron deficiency . |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | Benzyl | C₂₀H₂₁N₃O | 319.41 | High lipophilicity; lower polarity due to absence of sulfonyl group . |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | C₁₅H₁₈N₄O₂ | 294.33 | Amino group improves solubility and hydrogen-bonding potential . |
Key Observations :
- Solubility: Compounds with polar groups (e.g., sulfonyl, amino) exhibit improved aqueous solubility, whereas benzyl or nitro-substituted analogs are more lipophilic .
- Synthetic Complexity : The sulfonyl-linked benzothiadiazole moiety requires multi-step synthesis involving sulfonation and coupling reactions, unlike simpler arylpiperazines .
Analogues with Modified Heterocyclic Cores
Key Observations :
- Core Flexibility : Replacing piperazine with piperidine (six-membered ring) alters conformational flexibility, which may impact target selectivity .
- Pharmacological Profiles : Teneligliptin’s thiazolidine-pyrrolidine scaffold highlights the importance of core structure in determining mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) .
Biological Activity
The compound 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule that has attracted significant interest due to its complex structure and potential biological activities. This compound integrates a piperazine ring, a benzothiadiazole moiety, and an indole structure, which may contribute to its diverse pharmacological properties.
Structural Characteristics
The structural components of the compound can be summarized as follows:
- Piperazine Ring : Commonly found in many pharmacologically active compounds, enhancing solubility and binding affinity.
- Benzothiadiazole Moiety : Known for its electronic properties and ability to interact with various biological targets.
- Indole Group : Imparts additional biological activity and stability to the compound.
The mechanism of action for this compound involves interactions with specific molecular targets including enzymes and receptors. The unique combination of functional groups facilitates:
- Binding Affinity : Enhanced due to the piperazine ring.
- Target Modulation : The benzothiadiazole moiety can modulate protein activity, while the indole group may influence nucleic acid interactions.
Biological Activities
Preliminary studies suggest that 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibits a range of biological activities:
-
Anticancer Activity :
- In vitro studies have shown promising results against various cancer cell lines.
- Notable IC50 values include:
Cancer Cell Line IC50 (μM) MCF-7 (Breast) 3.2 HeLa (Cervical) 5.7 A549 (Lung) 4.9
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Antimicrobial Properties :
- Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.
-
Neuroprotective Effects :
- The indole structure is associated with neuroprotective activities in various models.
Antiproliferative Activity
A focused study evaluated the antiproliferative effects of the compound across several cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and lung cancer cells, highlighting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Benzothiadiazole Moiety : Contributes to antimicrobial properties.
- Piperazine Ring : Enhances solubility and binding affinity.
- Indole Group : Facilitates interactions with nucleic acids, potentially broadening the compound's therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of Benzothiadiazole Moiety : Synthesized through cyclization reactions.
- Sulfonylation : Introduction of the sulfonyl group using chlorosulfonic acid.
- Piperazine Coupling : Reaction with piperazine under basic conditions to form the final product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
